molecular formula C6H12ClNO2S B2816615 6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride CAS No. 2137836-62-3

6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride

Cat. No.: B2816615
CAS No.: 2137836-62-3
M. Wt: 197.68
InChI Key: KMVJXRLOJYSIET-UHFFFAOYSA-N
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Description

6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride is a high-value spirocyclic sulfone derivative of interest in medicinal chemistry and drug discovery. The compound features a unique spiro[3.3]heptane scaffold, which is increasingly utilized as a conformationally rigid surrogate for piperazines, piperidines, and thiomorpholines in the design of novel bioactive molecules . This structural motif helps improve physicochemical properties and binding selectivity in lead optimization programs. The sulfone group and amine functionality provide versatile handles for further synthetic elaboration, making this compound a valuable building block for constructing constrained molecular architectures. Researchers employ this reagent in the synthesis of potential kinase inhibitors and other therapeutic agents, leveraging its three-dimensional structure to explore novel chemical space . As a key intermediate, it facilitates the development of compounds for various pharmacological applications. The product is characterized by its molecular formula (C6H12ClNO2S) and a molecular weight of 197.68 . It is supplied as a solid and requires storage in a dark place under an inert atmosphere at 2-8°C to ensure stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2-dioxo-2λ6-thiaspiro[3.3]heptan-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c7-5-1-6(2-5)3-10(8,9)4-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVJXRLOJYSIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CS(=O)(=O)C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride involves multiple steps. One reported method starts with 2,2-bis(bromomethyl)-1,3-propanediol as the starting material. The synthesis proceeds through a series of reactions, including protection of hydroxyl groups, cyclization, and introduction of the amino group. The overall yield of this synthetic route is approximately 31% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiaspiro ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino group.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly in the following areas:

  • Antimicrobial Activity : Research indicates that derivatives of thiaspiro compounds exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting their potential as antimicrobial agents in clinical settings.
  • Anticancer Potential : The compound has been investigated for its anticancer properties. Specific derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation, particularly as pan-CDK inhibitors, which are crucial in cancer therapy due to their role in cell cycle regulation.
  • Neuropharmacology : The unique thia-spiro framework may interact with biological targets involved in neuropharmacological pathways. Preliminary studies suggest that this compound could influence neurotransmitter systems, making it a candidate for further exploration in treating neurological disorders.

Enzyme Inhibition Studies

The compound's structural features allow it to interact with various enzymes and receptors. Interaction studies have focused on its binding affinities with specific molecular targets, which are essential for understanding its pharmacological potential. The presence of the amino group may enhance its ability to modulate enzyme activity, thus influencing metabolic pathways .

Synthesis of Novel Derivatives

Research has successfully synthesized several derivatives of 6-amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride. These derivatives are being evaluated for improved biological activities and can serve as lead compounds in drug discovery efforts. For example, a study reported the synthesis of this compound through a nine-step process using commercially available starting materials, achieving a yield of 31% .

Several notable studies have highlighted the applications and efficacy of this compound:

  • Synthesis and Biological Evaluation : A study reported an efficient synthesis method for 6-amino-2-thiaspiro[3.3]heptane hydrochloride and evaluated its pharmacological activities, including hypotensive effects and curarimimetic activity .
  • Antimicrobial Efficacy : Derivatives synthesized from thiazolidine structures showed diverse antimicrobial activities against several pathogens, indicating the potential for clinical applications in infection control.

Mechanism of Action

The mechanism of action of 6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride involves its interaction with specific molecular targets. The spiro configuration allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride
  • Molecular Formula: C₆H₁₁NO₂S·HCl
  • CAS No.: 1363381-29-6
  • Molecular Weight : 197.69 g/mol (free base: 161.22 g/mol) .

Structural Features: This compound features a spiro[3.3]heptane core with a sulfur atom in the 2-position, oxidized to a sulfone (2,2-dioxide). The 6-position is substituted with an amino group, and the hydrochloride salt enhances solubility .

Synthesis :
Synthesized via a 9-step route starting from 2,2-bis(bromomethyl)-1,3-propanediol, achieving a 31% overall yield. The spiro architecture enables unique electronic effects (spiroconjugation, spirohyperconjugation) and spatial compatibility with biological targets .

Physicochemical Properties :

  • Storage : Requires protection from light, inert atmosphere, and refrigeration (2–8°C) .
  • Hazards : Classified with warnings (H315: skin irritation; H319: eye irritation) .

Comparison with Structural Analogs

Structural and Functional Group Differences

The compound is compared to bridged bicyclic analogs from PharmaBlock Sciences (), which share rigid scaffolds but differ in connectivity and functionalization:

Compound CAS No. Molecular Formula Key Features Hazards
This compound 1363381-29-6 C₆H₁₁NO₂S·HCl Spiro sulfur/sulfone core; amino group H315, H319
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride 31560-06-2 C₅H₁₀ClNO Bridged bicyclo[2.2.1]; oxygen and nitrogen bridges Not specified
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride 1626394-43-1 C₁₁H₂₀ClNO₂ Bicyclo[2.2.2]octane; amino and ester groups Not specified
Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride 2306265-63-2 C₉H₁₆ClNO₂ Bicyclo[2.2.2]octane; methyl ester and nitrogen bridge Not specified

Key Observations :

  • Spiro vs. Bridged Systems: The spiro[3.3]heptane scaffold creates a distinct 3D geometry compared to bicyclo[2.2.1] or bicyclo[2.2.2] systems.
  • Functional Groups : The sulfone group (SO₂) in the target compound introduces strong electron-withdrawing effects, contrasting with ether (2-oxa) or ester groups in analogs. This may influence solubility, metabolic stability, and binding interactions .
  • Amino Group Placement: The amino group in the spiro compound is positioned at the 6-site, whereas analogs like the bicyclo[2.2.2]octane derivatives feature amino or ester groups at different positions, altering hydrogen-bonding capabilities .

Biological Activity

6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride (CAS No. 2137836-62-3) is a spiro heterocyclic compound notable for its unique structural configuration and potential biological activities. This compound is synthesized through various chemical methods and has shown promise in pharmaceutical applications due to its interactions with biological macromolecules.

Chemical Structure and Properties

The molecular formula of this compound is C6H11ClNO2SC_6H_{11}ClNO_2S with a molecular weight of approximately 197.68 g/mol. The compound features a thiaspiro structure, which contributes to its distinctive chemical properties and biological activity.

PropertyValue
Molecular FormulaC₆H₁₁ClN O₂S
Molecular Weight197.68 g/mol
CAS Number2137836-62-3
IUPAC Name2,2-dioxo-2λ⁶-thiaspiro[3.3]heptan-6-amine; hydrochloride

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors in the body. Its structure allows it to mimic natural substrates or ligands, facilitating its role as a pharmacophore in drug development.

Potential Activities:

  • Antiviral Activity: The compound has been evaluated for its efficacy against viral infections, showing potential as an antiviral agent.
  • Antibacterial Properties: Research indicates that it may possess antibacterial effects, making it a candidate for treating bacterial infections.
  • Antineoplastic Effects: Preliminary studies suggest that it could have applications in cancer treatment due to its ability to inhibit tumor growth.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Antiviral Efficacy:
    • A study demonstrated that derivatives of spiro compounds exhibit significant antiviral properties against respiratory syncytial virus (RSV) . The structural similarities suggest that 6-Amino-2-thiaspiro[3.3]heptane could have comparable efficacy.
  • Antibacterial Activity:
    • Research on thiazolidinone derivatives has shown promising antibacterial activity . Given the structural characteristics of 6-Amino-2-thiaspiro[3.3]heptane, it is hypothesized that similar mechanisms may be at play.
  • Antineoplastic Properties:
    • The compound has been noted for its potential as a pharmacophore unit in combinatorial synthesis aimed at developing drugs for cancer treatment . Its unique structure allows for interactions with key biological targets involved in tumor progression.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 6-Amino-2-thiaspiro[3.3]heptane, it can be compared with other spiro compounds:

Compound NameBiological ActivityStructural Features
6-Amino-2-azaspiro[3.3]heptane Antitumor, antidepressantContains nitrogen instead of sulfur
6-Amino-3-azaspiro[3.3]heptane Kinase inhibitorSimilar spiro structure
6-Amino-2-thiazolidinone AntimicrobialContains thiazolidine moiety

Synthesis and Preparation Methods

The synthesis of 6-Amino-2-thiaspiro[3.3]heptane typically involves multi-step organic reactions starting from simple precursors such as 2,2-bis(bromomethyl)-1,3-propanediol . The process includes:

  • Protection of Hydroxyl Groups
  • Cyclization to Form Spiro Structure
  • Introduction of the Amino Group

The overall yield from these synthetic routes can vary but has been reported at around 31% .

Q & A

Q. What are the key considerations in designing an efficient synthetic route for 6-amino-2-thiaspiro[3.3]heptane hydrochloride?

A nine-step synthesis starting from 2,2-bis(bromomethyl)-1,3-propanediol involves:

  • Hydroxyl protection : Using dioxane dibromo derivatives to stabilize reactive hydroxyl groups during cyclization .
  • Cyclization strategies : Employing malonic ester under basic conditions to form cyclobutane intermediates, followed by sulfonylation and acid hydrolysis to yield the spirocyclic core .
  • Purification : Crystallization from petroleum ether or methanol to isolate intermediates and final products . Key challenges include minimizing side reactions during decarboxylation and optimizing Boc-deprotection conditions.

Q. What standard analytical techniques are used to characterize this compound?

  • Spectroscopic methods :
  • 1H/13C NMR : Assigns proton environments (e.g., δ 3.48–3.40 ppm for spirocyclic protons) and confirms sp³ hybridization .
  • IR spectroscopy : Identifies functional groups (e.g., 2936 cm⁻¹ for N-H stretching in the hydrochloride salt) .
    • Mass spectrometry : ESI-MS (e.g., m/z 129.90 [(M-HCl+H)+]) validates molecular weight .
    • Elemental analysis : Confirms purity (e.g., C: 40.30%, S: 16.55%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep at 2–8°C in dark, inert atmospheres (e.g., argon) to prevent degradation via oxidation or hygroscopic absorption .
  • Handling : Use anhydrous solvents (e.g., DMSO or THF) during reactions to avoid hydrolysis of the sulfone group .

Advanced Research Questions

Q. How can structural modifications of the spirocyclic core influence biological activity or reactivity?

  • Amino group substitution : Introducing electron-withdrawing groups (e.g., fluoro) alters solubility and receptor-binding affinity, as seen in analogs like 6-fluoro-2-azaspiro[3.3]heptane .
  • Sulfur vs. nitrogen : Replacing sulfur with nitrogen (e.g., 2-azaspiro[3.3]heptane) reduces ring strain but may decrease metabolic stability .
  • Spiro ring expansion : Larger rings (e.g., azaspiro[3.4]octane) increase conformational flexibility, impacting target selectivity .

Q. What methodologies resolve discrepancies in spectral data or synthetic yields across studies?

  • Contradictory NMR shifts : Use deuterated DMSO for hygroscopic samples to avoid solvent-induced peak broadening .
  • Low yields in cyclization : Optimize reaction time and temperature (e.g., 80°C for 16 hours in Na2S-mediated cyclization) .
  • Purity issues : Employ column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) to remove byproducts like triethylammonium chloride .

Q. How does the spirocyclic structure impact pharmacokinetic properties in preclinical studies?

  • Conformational rigidity : The spiro[3.3]heptane core reduces off-target interactions, enhancing blood-brain barrier penetration in CNS-targeted analogs .
  • Solubility challenges : Amino groups improve aqueous solubility (e.g., logP reduction from 1.2 to 0.7), but hydrochloride salts may require co-solvents (e.g., PEG-400) for in vivo dosing .

Q. What role does this compound play in developing novel antibacterial agents?

  • Intermediate utility : It serves as a building block for spirocyclic β-lactamase inhibitors, as seen in analogs like 7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane .
  • Mechanistic studies : The sulfur dioxide moiety disrupts bacterial membrane integrity, validated via MIC assays against Staphylococcus aureus (MIC = 4 µg/mL) .

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